3,4-dimethoxypyridin-2-amine

Physicochemical profiling Amine basicity Salt formation

3,4-Dimethoxypyridin-2-amine is a regiospecific trisubstituted pyridine building block. The exclusive 3,4-dimethoxy substitution pattern delivers electronic, steric, and hydrogen-bonding characteristics unavailable from 3,5- or 4,5-isomers, ensuring reproducible cross-coupling reactivity and biological target engagement. This scaffold is validated for constructing antifungal 1,2,3-triazole-hydrazone hybrids and anti-inflammatory benzimidazoles. The ortho-2-amino/3-methoxy geometry is critical for kinase hinge-binding in IRAK4 and JAK2 programs. A predicted pKa of 10.10 supports acid-activated prodrug design. Select this isomer to avoid regioisomer-dependent potency variations in your structure-activity relationship campaigns.

Molecular Formula C7H10N2O2
Molecular Weight 154.2
CAS No. 1211578-58-3
Cat. No. B6239524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxypyridin-2-amine
CAS1211578-58-3
Molecular FormulaC7H10N2O2
Molecular Weight154.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxypyridin-2-amine (CAS 1211578-58-3): A Positionally Distinct 2-Aminopyridine Scaffold with Differentiated Physicochemical Properties


3,4-Dimethoxypyridin-2-amine (CAS 1211578-58-3) is a trisubstituted pyridine derivative with molecular formula C7H10N2O2 and molecular weight 154.17 g/mol . The compound features methoxy substituents at the 3- and 4-positions and an amino group at the 2-position of the pyridine ring . This substitution pattern confers predicted physicochemical properties including a boiling point of 267.8±35.0 °C, density of 1.159±0.06 g/cm³, and pKa of 10.10±0.10 . As a member of the dimethoxypyridin-2-amine class, this compound serves as a versatile synthetic intermediate for constructing complex heterocyclic architectures, with the 2-amino group providing a reactive handle for further derivatization .

Why 3,4-Dimethoxypyridin-2-amine Cannot Be Interchanged with Alternative Dimethoxypyridin-2-amine Positional Isomers


The substitution pattern on the pyridine ring fundamentally determines the electronic distribution, hydrogen-bonding capacity, and steric environment of aminopyridine scaffolds. Positional isomers such as 3,5-dimethoxypyridin-2-amine (CAS 867131-23-5) and 4,5-dimethoxypyridin-2-amine (CAS 1000843-61-7) share identical molecular formula and mass but differ substantially in predicted physicochemical parameters, including pKa, LogP, and boiling point . The 3,4-substitution pattern places both methoxy groups adjacent to each other and ortho to the amino group, creating a unique steric and electronic environment at the C5 and C6 positions that diverges from other regioisomers . These differences translate to altered reactivity profiles in cross-coupling reactions, distinct solubility characteristics, and divergent behavior when incorporated into bioactive molecular frameworks—making generic substitution without empirical validation scientifically unsound.

3,4-Dimethoxypyridin-2-amine: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


pKa Differentiation: 3,4-Dimethoxypyridin-2-amine Exhibits Significantly Higher Basicity Than 4,5-Regioisomer

The predicted acid dissociation constant (pKa) of 3,4-dimethoxypyridin-2-amine is 10.10±0.10, representing a 5.53-unit increase in basicity compared to 4,5-dimethoxypyridin-2-amine (pKa = 4.57±0.10) . This difference exceeds typical experimental variation and indicates that the 3,4-isomer exists predominantly in the neutral free-base form under physiological and mildly acidic conditions, whereas the 4,5-isomer would be substantially protonated. The ortho-arrangement of the 3- and 4-methoxy groups alters the electron density at the pyridine nitrogen, directly modulating its proton affinity.

Physicochemical profiling Amine basicity Salt formation Chromatographic method development

Lipophilicity Comparison: 3,4-Isomer Demonstrates Equivalent LogP to 3,5-Isomer but Markedly Lower Than 4,5-Isomer

The calculated LogP (partition coefficient) for 3,4-dimethoxypyridin-2-amine is 0.681, which is identical to the 3,5-dimethoxy positional isomer (LogP = 0.681) but differs from 4,5-dimethoxypyridin-2-amine (LogP = 0.611) [1]. This indicates that the 3,4- and 3,5-isomers share comparable lipophilicity profiles, while the 4,5-substitution pattern produces a measurably more polar compound. The difference, while modest (ΔLogP = 0.07), is sufficient to alter retention in reverse-phase chromatography and may affect passive membrane permeability in cellular assays.

Lipophilicity LogP Partition coefficient Drug-likeness

Boiling Point Distinction: 3,4-Isomer Boils at Lower Temperature Than 3,5- and 4,5-Isomers

The predicted boiling point of 3,4-dimethoxypyridin-2-amine is 267.8±35.0 °C, which is approximately 18-19 °C lower than the 3,5-isomer (286.2±35.0 °C) and approximately 14-15 °C lower than the 4,5-isomer (282.4±35.0 °C) . This difference in predicted volatility stems from the specific hydrogen-bonding network accessible to each regioisomer in the condensed phase, influenced by the relative positioning of the amino and methoxy substituents.

Thermal properties Purification Distillation Volatility

3,4-Dimethoxypyridin-2-amine as a Validated Scaffold for Triazole-Hydrazone Hybrid Molecules with Antifungal Activity

The 3,4-dimethoxypyridine nucleus has been successfully employed as the core building block for synthesizing a series of ten novel 1,2,3-triazole-hydrazone hybrid derivatives via 2-(azidomethyl)-3,4-dimethoxypyridine intermediate [1]. Among the synthesized series, compounds 8b (R=4-OH), 8d (R=4-SO2Me), 8i (R=3,5-dichloro), and 8j (R=2,5-difluoro) exhibited very good antifungal activity against tested fungal strains including Aspergillus niger and Candida albicans, while compounds 8b, 8c, 8d, 8e, and 8f demonstrated moderate antibacterial activity [1]. This scaffold enables the construction of molecular architectures that are not directly accessible from alternative dimethoxypyridine isomers due to the specific 3,4-substitution pattern's influence on the reactivity of the 2-aminomethyl moiety in click chemistry transformations.

Antifungal agents Triazole synthesis Hydrazone chemistry Antimicrobial drug discovery

Hydrogen Bond Donor/Acceptor Profile: Consistent Topological Polar Surface Area Across Isomers

3,4-Dimethoxypyridin-2-amine has a calculated Topological Polar Surface Area (TPSA) of 57.37 Ų with 1 hydrogen bond donor and 4 hydrogen bond acceptors . This TPSA value is identical to both the 3,5-isomer (TPSA = 57.37 Ų) and the 4,5-isomer (TPSA = 57.37 Ų), indicating that the gross polar surface area accessible to solvent is conserved across all dimethoxypyridin-2-amine positional isomers [1]. However, the spatial orientation and vector of these hydrogen-bonding interactions differ due to the distinct substitution pattern, which can influence specific molecular recognition events even when global TPSA remains unchanged.

TPSA Hydrogen bonding Drug-likeness Permeability prediction

Optimal Research and Procurement Applications for 3,4-Dimethoxypyridin-2-amine Based on Verified Differentiation Evidence


Synthesis of 1,2,3-Triazole-Containing Bioactive Hybrid Molecules

3,4-Dimethoxypyridin-2-amine serves as an optimal starting material for constructing 1,2,3-triazole-hydrazone hybrid molecules via conversion to 2-(azidomethyl)-3,4-dimethoxypyridine followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. Derivatives synthesized from this scaffold have demonstrated very good antifungal activity against Candida albicans and Aspergillus niger, with specific substitution patterns (4-OH, 4-SO2Me, 3,5-dichloro, and 2,5-difluoro) yielding the most potent compounds [1]. This application scenario is validated by peer-reviewed synthetic methodology and biological evaluation data.

Construction of Benzimidazole-Based Anti-Inflammatory Agents

The 3,4-dimethoxypyridine scaffold has been successfully incorporated into benzimidazole-containing anti-inflammatory compounds, as demonstrated by the synthesis of 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine (compound 12d), which showed activity in carrageenan-induced paw edema assays [1]. The 3,4-substitution pattern provides the requisite steric and electronic environment for optimal interaction with inflammatory pathway targets that would not be replicated by 3,5- or 4,5-dimethoxy isomers.

Kinase Inhibitor Fragment and Scaffold Development

The 3,4-dimethoxypyridin-2-yl moiety has been identified as a key structural component in kinase inhibitor programs, with derivatives bearing this scaffold showing activity against IRAK4 (Ki = 78 nM) and JAK2 (IC50 = 3.20×10³ nM) in enzymatic assays [1][2]. The ortho-relationship between the 2-amino group and the 3-methoxy substituent creates a unique hydrogen-bonding geometry at the kinase ATP-binding site that is distinct from other dimethoxypyridine regioisomers, supporting its selection for fragment-based drug discovery and structure-activity relationship campaigns targeting protein kinases.

Development of Proton Pump Inhibitor (PPI) Analog Scaffolds

The 3,4-dimethoxypyridine core structure appears in synthetic intermediates relevant to omeprazole-like proton pump inhibitor analogs, as evidenced by the preparation and evaluation of 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine [1]. The predicted pKa of 10.10±0.10 for the 3,4-isomer [2] aligns with the basicity requirements for acid-activated prodrug conversion in the parietal cell canaliculus, whereas the 4,5-isomer (pKa = 4.57) would be substantially less suitable for this pH-dependent activation mechanism [3].

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